molecular formula C16H16O5 B14516029 Benzyl 6-hydroxy-2,3-dimethoxybenzoate CAS No. 63147-21-7

Benzyl 6-hydroxy-2,3-dimethoxybenzoate

Cat. No.: B14516029
CAS No.: 63147-21-7
M. Wt: 288.29 g/mol
InChI Key: HKRGBDMRFLWKMB-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-2,3-dimethoxybenzoate is a benzoic acid derivative characterized by a benzyl ester group and hydroxyl/methoxy substituents at positions 6, 2, and 3 on the aromatic ring (Figure 1). Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol.

Properties

CAS No.

63147-21-7

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

benzyl 6-hydroxy-2,3-dimethoxybenzoate

InChI

InChI=1S/C16H16O5/c1-19-13-9-8-12(17)14(15(13)20-2)16(18)21-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3

InChI Key

HKRGBDMRFLWKMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : A supported amide (e.g., polyvinylpyrrolidone-bound amides) facilitates nucleophilic acyl substitution.
  • Solvent : Toluene or trifluorotoluene under inert atmosphere (N₂ or Ar).
  • Temperature : 30–180°C, optimized at 90–120°C for 4–6 hours.
  • Workup : Filtration to recover the catalyst, followed by solvent removal and crystallization from ethyl acetate/hexane.

This method achieves >85% conversion with minimal byproducts, as confirmed by HPLC. The supported amide enhances reaction efficiency by stabilizing the transition state and preventing undesired benzylation of the phenolic hydroxy group.

Phase-Transfer Catalyzed Alkali Metal Salt Method

A traditional approach involves the formation of the potassium or sodium salt of 6-hydroxy-2,3-dimethoxybenzoic acid, followed by benzylation with benzyl chloride under phase-transfer conditions.

Key Steps and Limitations

  • Salt Formation : Treatment with KOH/NaOH in aqueous ethanol yields the carboxylate salt.
  • Benzylation : Benzyl chloride is added with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Isolation : Acidification with HCl regenerates the free acid, which is extracted into organic solvents.

While this method provides moderate yields (60–75%), it generates stoichiometric amounts of salt waste, complicating large-scale production.

2-Benzyloxypyridine-Mediated Benzylation

A novel protocol employs 2-benzyloxypyridine and methyl triflate to activate the carboxylic acid, enabling efficient benzyl ester formation.

Procedure and Optimization

  • Reagents : 2-Benzyloxypyridine (2 equiv), methyl triflate (2 equiv), triethylamine (2 equiv).
  • Solvent : Toluene or trifluorotoluene at 90°C for 24 hours.
  • Yield : Up to 98% for structurally analogous esters.

This method avoids harsh conditions and is ideal for acid-sensitive substrates. The in situ generation of a reactive pyridinium intermediate drives the reaction to completion.

Comparative Analysis of Synthetic Routes

Method Yield Temperature (°C) Catalyst/Reagent Advantages Disadvantages
Direct Esterification >85% 90–120 Supported amide No protection; scalable Specialized catalyst required
Phase-Transfer 60–75% 25–40 TBAB Simple reagents Salt waste; low yield
2-Benzyloxypyridine ~98% 90 Methyl triflate High yield; mild conditions Costly reagents
Acid Chloride 70–85% 0–25 SOCl₂, DMAP High purity Hazardous; multi-step

Experimental Optimization and Challenges

Solvent Selection

  • Toluene outperforms polar solvents (e.g., DMF) by minimizing side reactions.
  • Trifluorotoluene enhances reactivity in electron-deficient systems.

Temperature Control

  • Elevated temperatures (>100°C) accelerate direct esterification but risk decomposition.
  • Cryogenic conditions (-20°C) are critical for acid chloride stability.

Scalability Considerations

  • Continuous flow reactors improve mixing efficiency in direct esterification.
  • Catalyst recycling reduces costs in supported amide systems.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Benzyl 6-hydroxy-2,3-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of benzoate derivatives are highly influenced by substituent positions and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
Benzyl 6-hydroxy-2,3-dimethoxybenzoate C₁₅H₁₄O₅ 274.27 6-OH, 2-OCH₃, 3-OCH₃ Tubulin-binding activity
Benzyl 2-hydroxy-6-methoxybenzoate C₁₅H₁₄O₄ 258.27 2-OH, 6-OCH₃ Standardized physicochemical data
Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate (11) C₂₄H₂₂O₅ 390.43 4-OBn, 2-OCH₃, 3-OCH₃, 6-CH₃ Synthetic intermediate
Methyl benzoate C₈H₈O₂ 136.15 Simple ester (no hydroxyl/methoxy) Solubility reference
Key Observations :
  • Substituent Position : The hydroxyl group at position 6 in this compound distinguishes it from positional isomers like Benzyl 2-hydroxy-6-methoxybenzoate . This difference may alter hydrogen-bonding capacity and biological target interactions.
Tubulin Binding and Anticancer Potential
  • This compound (compound 5 in ) was studied via molecular dynamics (MD) for tubulin binding, alongside control inhibitors DJ-101 (IC₅₀: 7–10 nM) and colchicine . While its exact IC₅₀ remains unreported, its structural similarity to DJ-101 suggests competitive binding at the colchicine site, where methoxy/hydroxy groups may mediate hydrophobic and polar interactions.
Antioxidant and Antimicrobial Potential
  • The target’s 6-hydroxyl group may similarly confer radical-scavenging properties.

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